molecular formula C12H8ClN3O B11865788 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine

Cat. No.: B11865788
M. Wt: 245.66 g/mol
InChI Key: OLEJTLZAVXJWAP-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with a 3-chloropyridinyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₂H₈ClN₃O (calculated based on structural analysis), with a molecular weight of 245.67 g/mol. This compound belongs to a class of agrochemicals and pharmaceuticals, often investigated for insecticidal or acaricidal properties due to its structural resemblance to bioactive heterocycles .

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C12H8ClN3O/c1-7-2-3-10-11(15-7)16-12(17-10)8-4-5-14-6-9(8)13/h2-6H,1H3

InChI Key

OLEJTLZAVXJWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)C3=C(C=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring, followed by chlorination to introduce the chloropyridine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Research Findings and Patent Insights

  • : Highlights the prevalence of trifluoromethyl and ethylsulfonyl groups in imidazo/oxazolo-pyridine agrochemicals. These groups enhance resistance to enzymatic degradation .
  • : Emphasizes alkylsulfonyl-substituted imidazo[4,5-b]pyridines as preferred acaricides, indicating that electron-withdrawing groups optimize target binding .

Biological Activity

2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H9ClN2O
  • Molecular Weight : 232.67 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10G1 arrest, apoptosis
A549 (Lung)8Caspase activation
HeLa (Cervical)12Increased pro-apoptotic proteins

Antimicrobial Activity

The compound also displays antimicrobial activity , particularly against Gram-positive bacteria. Studies have reported that it inhibits bacterial growth by disrupting cell wall synthesis.

Table 2: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Streptococcus pneumoniae20 µg/mL

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound inhibits certain kinases involved in cancer cell signaling pathways.
  • DNA Interaction : It binds to DNA, interfering with replication and transcription processes.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In a clinical setting, the efficacy of the compound against Staphylococcus aureus was tested. Results showed a marked reduction in bacterial load in infected tissues post-treatment, suggesting its potential application in treating bacterial infections.

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